Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside
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Overview
Description
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside is a complex organic compound with the molecular formula C26H24O6S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside typically involves multiple steps. One common method starts with the commercially available 5-aldo-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose. This compound is treated with formaldehyde in the presence of sodium hydroxide (NaOH) followed by methanesulfonyl chloride (MsCl), resulting in the formation of a dimesylate derivative. This derivative is then reacted with sodium sulfide (Na2S) to produce the desired thiopentofuranoside .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thiol group, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic conditions.
Reduction: NaBH4 in ethanol.
Substitution: Strong nucleophiles like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives .
Scientific Research Applications
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside involves its interaction with specific molecular targets. The thiol group in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside: Similar structure but different functional groups.
Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyl: Another thioglycoside with similar protective groups.
Uniqueness
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside is unique due to its specific combination of benzoyl and thiol groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
30538-25-1 |
---|---|
Molecular Formula |
C26H24O6S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(3-benzoyloxy-5-benzylsulfanyl-4-hydroxyoxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C26H24O6S/c27-22-23(32-25(29)20-14-8-3-9-15-20)21(16-30-24(28)19-12-6-2-7-13-19)31-26(22)33-17-18-10-4-1-5-11-18/h1-15,21-23,26-27H,16-17H2 |
InChI Key |
YVBHTHHABQEDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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